16|A-hydroxyandrosterone

Descripción general

Descripción

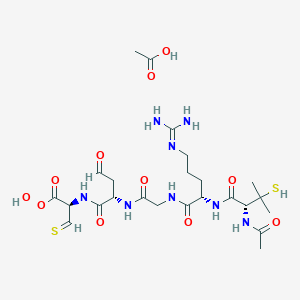

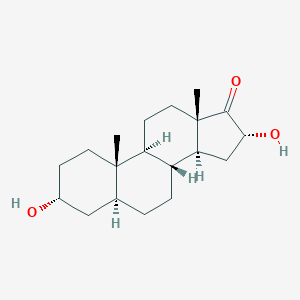

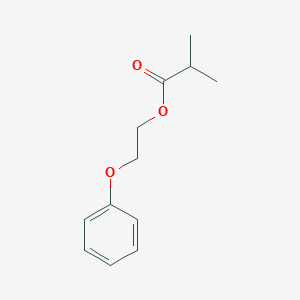

16α-Hydroxyandrosterone belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics .

Synthesis Analysis

16α-Hydroxyandrosterone is an impurity of Androsterone, a steroid hormone with weak androgenic activity. Androsterone is a metabolite from Testosterone in the liver and is used in doping analysis to detect testosterone misuse .Molecular Structure Analysis

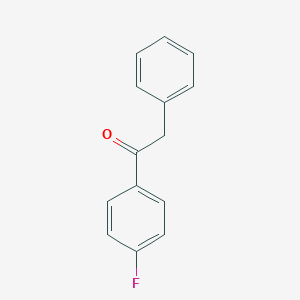

The IUPAC name for 16α-Hydroxyandrosterone is (3R,8R,9S,10S,13S,14S,16R)- 3,16- dihydroxy- 10,13- dimethyl- 1,2,3,4,5,6,7,8,9,11,12,14,15,16- tetradecahydrocyclopenta[a]phenanthren- 17- one .Chemical Reactions Analysis

16α-Hydroxyandrosterone is part of the androgen arm of the adrenal steroidogenesis pathway and subsequently metabolized by steroidogenic enzymes in vitro, serving as a precursor to recognized and novel androgenic steroids .Physical And Chemical Properties Analysis

The molecular formula of 16α-Hydroxyandrosterone is C19H30O3, and it has a molecular weight of 306.44 .Aplicaciones Científicas De Investigación

Microbiological Conversion and Hydroxylation

16α-Hydroxyandrosterone has been the subject of various studies focusing on its microbiological conversion. For instance, a study described the microbiological hydroxylation of dehydroisoandrosterone sulfate, leading to the production of 16α-hydroxydehydroisoandrosterone-3-sulfate, showcasing a novel approach to steroid sulfate conversion (Younglai & Solomon, 1967). Another research demonstrated the introduction of a 16α-hydroxyl function into the steroid nucleus using Streptomyces roseochromogenes, further highlighting microbial methods in steroid modification (Iida, Shinozuka, & Iizuka, 1979).

Metabolism and Steroidogenesis

Research has also delved into the metabolism and steroidogenesis involving 16α-hydroxyandrosterone. In human fetal liver microsomes, 16α-hydroxyprogesterone was produced from progesterone, indicating its role in steroid metabolism (Lisboa & Gustafsson, 1968). The metabolic fate of 16α-hydroxyprogesterone in terms of its interactions with receptors has been studied, providing insights into the broader physiological implications of these steroids (van Rooyen et al., 2017).

Cancer Research and Treatment

16α-Hydroxyandrosterone has relevance in cancer research, particularly in the context of prostate cancer. One study discussed the discovery and development of Galeterone, a drug affecting androgen receptor signaling and relevant for treating advanced prostate cancer. This research highlights the clinical implications of steroids like 16α-hydroxyandrosterone in therapeutic strategies (Njar & Brodie, 2015).

Enzymatic and Microbial Hydroxylation

The enzymatic and microbial hydroxylation of steroids, including 16α-hydroxyandrosterone, has been a significant area of research. For example, the study on microbial hydroxylation by Colletotrichum lini ST-1 illustrates the potential of microorganisms in producing pharmaceutical ingredients and precursors, which is valuable for the pharmaceutical industry (Wu et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQYTKUIIJTNHH-LLIWRYSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463147 | |

| Record name | 16|A-hydroxyandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14167-49-8 | |

| Record name | 16|A-hydroxyandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)

![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)